![molecular formula C17H16N4O3 B3871056 3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid](/img/structure/B3871056.png)

3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid

Overview

Description

3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid, also known as Acid Red 52, is a synthetic azo dye that is commonly used in various industries, including textile, food, and pharmaceutical. Acid Red 52 is a water-soluble dye that can be easily synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid Red 52 is based on its azo group (-N=N-) that can undergo reduction and oxidation reactions. In acidic conditions, the azo group is reduced to the corresponding hydrazo compound (-NH-NH-), resulting in a color change from red to yellow. In basic conditions, the azo group is oxidized to the corresponding diazo compound (-N=N-N=N-), resulting in a color change from red to purple.

Biochemical and Physiological Effects

This compound Red 52 has been shown to have some biochemical and physiological effects. In vitro studies have demonstrated that this compound Red 52 can induce oxidative stress and DNA damage in different cell lines. Moreover, this compound Red 52 has been shown to have some cytotoxic effects on different cell lines, including human liver cells and human breast cancer cells. However, the exact mechanism of these effects is still unclear, and further studies are needed to elucidate the underlying mechanisms.

Advantages and Limitations for Lab Experiments

3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid Red 52 has several advantages for lab experiments. It is a cheap and readily available dye that can be easily synthesized using different methods. Moreover, this compound Red 52 has a high water solubility, which makes it easy to use in different experiments. However, this compound Red 52 has some limitations for lab experiments. It has a relatively low molar extinction coefficient, which can limit its sensitivity in some experiments. Moreover, this compound Red 52 can undergo photodegradation under certain conditions, which can affect its stability and reproducibility.

Future Directions

There are several future directions for the research on 3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid Red 52. One possible direction is to study the environmental impact of this compound Red 52 and its degradation products. Azo dyes have been shown to have harmful effects on the environment and human health, and it is important to understand the fate and behavior of these dyes in different environmental matrices. Another possible direction is to develop new methods for the synthesis of this compound Red 52 that are more sustainable and environmentally friendly. Moreover, further studies are needed to elucidate the underlying mechanisms of the biochemical and physiological effects of this compound Red 52 and its potential use in different applications, such as cancer diagnosis and treatment.

Conclusion

This compound Red 52 is a synthetic azo dye that has various applications in different industries and scientific research. It can be easily synthesized using different methods and has a high water solubility. This compound Red 52 has been extensively studied for its different applications, including as a pH indicator, adsorbent, and enzyme immobilizer. However, further studies are needed to understand the underlying mechanisms of its biochemical and physiological effects and its potential use in different applications.

Scientific Research Applications

3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl]-2-naphthoic acid Red 52 has been extensively studied for its various applications in scientific research. It is commonly used as a pH indicator in different experiments, as it changes color from red to yellow as the pH decreases. This compound Red 52 has also been used as a model compound to study the adsorption behavior of azo dyes on different materials, including activated carbon, clay, and zeolites. Moreover, this compound Red 52 has been used as a substrate for the immobilization of enzymes and as a sensitizer for the detection of hydrogen peroxide.

properties

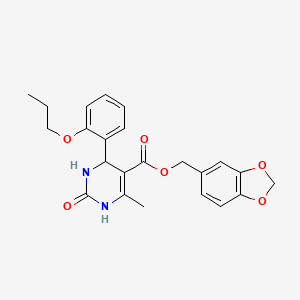

IUPAC Name |

3-hydroxy-4-[(1,3,5-trimethylpyrazol-4-yl)diazenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-9-14(10(2)21(3)20-9)18-19-15-12-7-5-4-6-11(12)8-13(16(15)22)17(23)24/h4-8,22H,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJYXQKNBMLWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol](/img/structure/B3870982.png)

![2-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870990.png)

![5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3871013.png)

![2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3871021.png)

![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3871038.png)

![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)

![N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)